2-(4,5-Dibromo-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole derivatives followed by acetic acid substitution. One common synthetic route includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atoms in the compound may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.
5-Bromoindole-3-acetic acid: Another brominated indole derivative with similar biological activities but different structural features.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
The uniqueness of this compound lies in its dual bromination, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C10H7Br2NO2 |
---|---|
Molecular Weight |
332.98 g/mol |
IUPAC Name |
2-(4,5-dibromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
InChI Key |
UVOFZGXZYNVKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br |
Origin of Product |
United States |
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